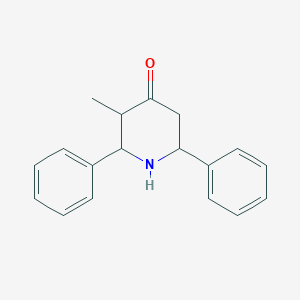

3-Methyl-2,6-diphenylpiperidin-4-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-2,6-diphenylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-13-17(20)12-16(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,16,18-19H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSGNXSKFBMJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2,6 Diphenylpiperidin 4 One and Its Derivatives

Classical Multi-component Condensation Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR used to generate 4-piperidone (B1582916) structures. wikipedia.org This reaction typically involves the condensation of an aldehyde, a β-keto ester (like a derivative of acetonedicarboxylic acid), and ammonia (B1221849) or a primary amine. chemrevlett.comwikipedia.org

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. nih.gov It is a three-component condensation involving an amine (or ammonia), an enolizable ketone, and a non-enolizable aldehyde. nih.gov For the synthesis of 2,6-diaryl-3-methyl-4-piperidones, the typical reactants are substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297). chemrevlett.comnih.govrdd.edu.iq The reaction involves the formation of β-amino carbonyl compounds, known as Mannich bases, which serve as crucial intermediates. chemrevlett.comresearchgate.net

Historically, the synthesis of 2,6-diarylpiperidine-4-ones was developed based on the condensation of an acetonedicarboxylic acid ester with an aromatic aldehyde and ammonia. chemrevlett.comrdd.edu.iq A common procedure involves dissolving the aromatic aldehyde, the appropriate ketone, and ammonium acetate in a 2:1:1 molar ratio in ethanol (B145695). asianpubs.org The mixture is heated until a color change is observed, often to orange, and then cooled to allow the product to precipitate, which can be recrystallized from a suitable solvent like ethanol. rdd.edu.iqasianpubs.org

Modifications to the classical approach have been explored to improve yields and simplify product isolation. One significant modification involves the choice of solvent. While alcohol is commonly used, employing glacial acetic acid has been shown to facilitate rapid reactions, easy isolation of pure products, and very satisfactory yields. mdma.ch

A four-component one-pot synthesis has been achieved by reacting diketene (B1670635) with a tosyl imine in the presence of titanium tetrachloride (TiCl₄) and methanol, followed by the addition of an aldehyde. nih.govacs.org This method generates 2,6-disubstituted nonsymmetrical piperidin-4-ones in good yields. nih.govacs.org Another approach involves the cyclization of diols with amines via bis-triflate intermediates, which provides various N-substituted 4-phenylpiperidines under mild conditions. researchgate.net Additionally, a facile one-pot protocol integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution to construct piperidine (B6355638) rings without the need for metal catalysts. mdpi.com The use of a supported ionic liquid phase catalyst, 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate, has also been demonstrated as a recyclable and efficient organocatalyst for the one-pot synthesis of substituted piperidinones. psu.edu

Targeted Synthesis of 3-Methyl-2,6-diphenylpiperidin-4-one

The specific synthesis of this compound is a well-documented example of the Mannich reaction. researchgate.netresearchgate.net It involves the condensation of benzaldehyde (B42025), ethyl methyl ketone, and ammonium acetate. nih.govrdd.edu.iq The resulting compound has been characterized using various spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govresearchgate.net For instance, the ¹H NMR spectrum shows a characteristic singlet for the methyl protons at 1.38 ppm and a singlet for the NH proton at 1.66 ppm. nih.gov The ¹³C NMR spectrum displays the carbonyl carbon peak at 202.69 ppm. nih.gov

The structure of this compound dictates the choice of precursors for its synthesis via the Mannich condensation:

Aromatic Aldehyde : To obtain the two phenyl groups at positions 2 and 6, benzaldehyde is used as the aldehyde component. Two moles of the aldehyde are required per mole of the ketone. asianpubs.org

Ketone : The methyl group at position 3 and the ketone at position 4 originate from an enolizable ketone. Ethyl methyl ketone is the specific precursor used for this purpose. nih.govrdd.edu.iq

Amine Source : Ammonium acetate serves as the source of the nitrogen atom for the piperidine ring and as a catalyst. nih.govrdd.edu.iqasianpubs.org

The general reaction scheme is a condensation of these three components in a 2:1:1 molar ratio of aldehyde, ketone, and ammonium source, respectively. rdd.edu.iqresearchgate.net

| Final Compound Moiety | Selected Precursor | Reference |

|---|---|---|

| 2,6-Diphenyl groups | Benzaldehyde | asianpubs.org |

| 3-Methyl group and C4-ketone | Ethyl methyl ketone | nih.govrdd.edu.iq |

| Ring Nitrogen | Ammonium acetate | nih.govrdd.edu.iqasianpubs.org |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the solvent, temperature, and reaction time.

Solvent : While 95% ethanol is a conventional solvent, leading to the formation of the product after heating and standing overnight, glacial acetic acid has been reported as a superior alternative that accelerates the reaction. rdd.edu.iqmdma.ch

Temperature : The reaction is typically performed at elevated temperatures. Procedures describe heating the reaction mixture to its boiling point or refluxing for several hours. rdd.edu.iqasianpubs.org In one-pot syntheses of related piperidinones using ionic liquid catalysts, 60°C was identified as the optimum temperature. psu.edu

Reaction Time : Reaction times can vary from a few hours to several days. rdd.edu.iqasianpubs.org One method involves heating until a color change is noted, followed by allowing the mixture to stand overnight or for up to three days to ensure complete precipitation of the product. rdd.edu.iqasianpubs.org

| Parameter | Condition | Outcome/Observation | Reference |

|---|---|---|---|

| Solvent | 95% Ethanol | Standard solvent, requires heating and cooling/standing. | rdd.edu.iqasianpubs.org |

| Solvent | Glacial Acetic Acid | Rapid reaction, easy isolation, satisfactory yields. | mdma.ch |

| Temperature | Heating to boiling/reflux | Standard condition to drive the condensation. | rdd.edu.iqasianpubs.org |

| Temperature | 60°C | Optimal for a one-pot synthesis using an ionic liquid catalyst. | psu.edu |

| Reaction Time | Overnight to 3 days | Allows for complete reaction and precipitation. | rdd.edu.iq |

Green Chemistry Principles in Piperidin-4-one Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, and the synthesis of piperidin-4-ones is no exception. nih.gov Green chemistry approaches aim to improve atom economy, minimize waste, and use less hazardous solvents. acs.org

A notable green method for synthesizing this compound utilizes deep eutectic solvents (DES) as the reaction medium. researchgate.netasianpubs.org A DES formed from glucose and urea (B33335) (in a 60:40 composition) has been successfully used as an inexpensive, effective, and environmentally safe solvent for the synthesis of several piperidin-4-one derivatives, including the title compound, which was obtained in an 82% yield. asianpubs.org Another green approach employed a DES made from glucose and choline (B1196258) chloride. researchgate.net These methods are considered environmentally friendly as the DES does not leave harmful organic pollutants in the environment. researchgate.net These one-pot processes using DES represent a significant improvement in terms of sustainability over classical methods. acs.orgresearchgate.net

Deep Eutectic Solvents as Reaction Media

A significant advancement in the green synthesis of this compound involves the use of deep eutectic solvents (DESs) as reaction media. nih.govrsc.org These solvents, often composed of a mixture of a quaternary ammonium salt like choline chloride with a hydrogen bond donor such as glucose or urea, offer an eco-friendly alternative to volatile organic solvents. nih.gov

Research has demonstrated the successful synthesis of this compound and related derivatives in excellent yields using a glucose-choline chloride-based DES. nih.gov In a typical procedure, benzaldehyde, 2-butanone, and a saturated solution of ammonia are refluxed in the DES at temperatures ranging from 100°C to 120°C. nih.gov This method has been reported to produce this compound in a 90% yield. nih.gov The use of DES is not only beneficial due to its low volatility but also contributes to a more sustainable process, as evidenced by a favorable Sheldon E-factor calculation, which is a measure of the environmental impact of a chemical process. nih.gov

Similarly, a deep eutectic solvent composed of glucose and urea has also been effectively employed as a reaction medium for the synthesis of various piperidin-4-one derivatives, including this compound. rsc.org In one study, using a glucose-urea DES with a 60:40 percentage composition, this compound was synthesized with a yield of 82%. rsc.org These findings highlight the versatility of DESs in facilitating the synthesis of these heterocyclic compounds under atom-efficient and environmentally safer conditions. nih.govrsc.org

Table 1: Synthesis of this compound and Derivatives using Deep Eutectic Solvents

| Compound | Deep Eutectic Solvent | Yield (%) | Reference |

|---|---|---|---|

| This compound | Glucose-Choline Chloride | 90 | nih.gov |

| This compound | Glucose-Urea (60:40) | 82 | rsc.org |

| 2,6-Diphenylpiperidin-4-one | Glucose-Urea (60:40) | 75 | rsc.org |

| 3,5-Dimethyl-2,6-diphenylpiperidin-4-one | Glucose-Urea (60:40) | 78 | rsc.org |

Catalyst Development for Sustainable Synthesis

The development of recoverable and reusable catalysts is a cornerstone of sustainable chemical synthesis. In the context of piperidin-4-one synthesis, research has focused on heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and cost.

One such development is the use of a cross-linked polystyrene-TiCl₄ stable complex as a water-tolerant, heterogeneous Lewis acid catalyst. nih.gov This catalyst has been successfully employed in the modified Mannich multi-component condensation of ketones, aromatic aldehydes, and ammonium acetate to produce substituted piperidin-4-ones. nih.gov The key advantages of this catalytic system are its stability in the presence of water, ease of recovery, and reusability for at least four cycles without a significant loss of activity. nih.gov The rate of these reactions was observed to be influenced by the physical properties of the copolymer beads, such as the percentage of crosslinking and mesh size. nih.gov

While the use of deep eutectic solvents, as discussed in the previous section, is primarily a green solvent strategy, it also aligns with the principles of sustainable synthesis by replacing hazardous organic solvents. nih.govrsc.org Furthermore, the use of organocatalysts like L-proline in aza-Diels-Alder reactions to form the piperidone ring represents another avenue of catalyst development for stereoselective and efficient synthesis. ru.nl

Chemo-, Regio-, and Stereoselectivity in Piperidin-4-one Formation

The formation of the piperidin-4-one ring through the Mannich reaction is a process where the control of selectivity is crucial for determining the final structure and properties of the molecule.

Control of Substituent Orientation during Cyclization

The stereochemical outcome of the synthesis of this compound is largely governed by thermodynamic stability, leading to a preferred orientation of the substituents on the piperidine ring. Conformational analysis of 3-alkyl-2,6-diarylpiperidin-4-ones has consistently shown that these compounds predominantly exist in a chair conformation. asianpubs.orgessaycompany.com In this conformation, the bulky phenyl groups at the C-2 and C-6 positions, as well as the methyl group at the C-3 position, preferentially occupy equatorial positions to minimize steric hindrance. nih.govasianpubs.orgessaycompany.com This equatorial orientation of the substituents is the more stable arrangement.

The introduction of an alkyl group at the C-3 position, as in this compound, can cause a slight flattening of the piperidine ring around the C(2)-C(3) bond. asianpubs.org This distortion is thought to occur to reduce the gauche interaction between the aryl group at C-2 and the alkyl group at C-3. essaycompany.com The stereochemistry of the cyclization can also be influenced by the substituents on the aryl rings. For instance, in the case of 2,6-diaryl-3-(arylthio)piperidin-4-ones, the orientation of the arylthio group at the 3-position (either equatorial or axial) is dependent on the substitution pattern of the 2,6-diaryl rings. nih.gov

Methods to exert greater control over the stereochemical outcome of the Mannich reaction are an active area of research. ru.nlresearchgate.net These methods can be broadly categorized into internal asymmetric induction (using a chiral reactant), relayed asymmetric induction (using a chiral auxiliary), and external asymmetric induction (using a chiral catalyst). ru.nlresearchgate.net For example, organocatalysts have been used to facilitate asymmetric aza-Diels-Alder reactions to produce meso-2,6-disubstituted piperidin-4-ones stereoselectively. ru.nl Similarly, the nitro-Mannich reaction has been developed to a point where the resulting β-nitroamines can be used as building blocks for the stereodefined synthesis of nitrogen-containing heterocycles. nih.govfrontiersin.org

Structural Characterization and Elucidation of 3 Methyl 2,6 Diphenylpiperidin 4 One

Spectroscopic Techniques for Definitive Structural Assignment

A suite of spectroscopic tools is indispensable for the unambiguous structural assignment of 3-Methyl-2,6-diphenylpiperidin-4-one. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-proton framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound, providing precise information on the environment of each proton and carbon atom. Conformational studies indicate that piperidin-4-one derivatives typically adopt a chair conformation where bulky substituents, like the phenyl and methyl groups, orient themselves equatorially to minimize steric hindrance. niscpr.res.innih.gov This conformational preference is key to interpreting NMR data, particularly coupling constants.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Although specific data for the title compound is not fully detailed in the provided search results, a composite analysis based on closely related structures, such as 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, allows for reliable prediction of the spectral features. nih.gov

Aromatic Protons (C₆H₅): These protons are expected to appear as a complex multiplet in the downfield region, typically between δ 7.16 and 7.41 ppm, due to the various electronic environments on the two phenyl rings. nih.gov

Piperidine (B6355638) Ring Protons:

H-2 and H-6: The protons on the carbons adjacent to the nitrogen and bearing the phenyl groups (C-2 and C-6) are anticipated to be distinct. In a related chloro-derivative, the H-2 proton appears as a singlet at δ 3.87 ppm, while the H-6 proton is a doublet of doublets around δ 4.00-3.97 ppm. nih.gov The coupling patterns for H-6 arise from its interaction with the adjacent methylene (B1212753) protons at C-5. Large coupling constants (around 10 Hz) are indicative of diaxial couplings, confirming the chair conformation. niscpr.res.in

H-3: This proton, adjacent to the methyl group, would likely appear as a multiplet, influenced by coupling with the H-2 proton and the methyl group protons.

H-5 Protons: The axial (H-5a) and equatorial (H-5e) protons are diastereotopic and thus have different chemical shifts. In a similar structure, they appear as a doublet of doublets (dd) for H-5a (δ 2.50–2.45 ppm) and a triplet (t) for H-5e (δ 3.44–3.39 ppm). nih.gov

Methyl Protons (CH₃): The protons of the methyl group at the C-3 position are expected to produce a doublet signal due to coupling with the H-3 proton. In a related compound, the methyl signal appears as a singlet at δ 1.38 ppm due to the adjacent quaternary carbon. nih.gov

Amine Proton (NH): The NH proton of the piperidine ring typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. A value of δ 1.66 ppm has been reported for a similar compound. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (10H) | ~7.2-7.4 | Multiplet (m) | Signals from two phenyl groups. nih.gov |

| H-6 | ~4.0 | Doublet of Doublets (dd) | Shows axial-axial and axial-equatorial coupling. nih.gov |

| H-2 | ~3.9 | Doublet (d) | Couples with H-3. |

| H-5e | ~3.4 | Multiplet (m) | Equatorial proton. nih.gov |

| H-5a | ~2.5 | Multiplet (m) | Axial proton. nih.gov |

| H-3 | - | Multiplet (m) | Signal for the methine proton at C-3. |

| NH | ~1.7 | Singlet (s, broad) | Chemical shift is variable. nih.gov |

| CH₃ | ~1.0-1.4 | Doublet (d) | Couples with H-3. rdd.edu.iq |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Data from the closely related 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one offers a reliable basis for assigning the carbon signals of the title compound. nih.gov

Carbonyl Carbon (C=O): The ketone carbonyl carbon (C-4) is the most deshielded, appearing far downfield. In a related structure, this signal is at δ 202.69 ppm. nih.gov

Aromatic Carbons: The carbons of the two phenyl rings typically resonate in the δ 126-143 ppm range. nih.gov This includes the ipso carbons (the carbons directly attached to the piperidine ring), which appear around δ 142.27 and 137.32 ppm in a similar compound. nih.gov

Piperidine Ring Carbons:

C-2 and C-6: These carbons, bonded to both nitrogen and a phenyl group, are found downfield in the aliphatic region. In a related chloro-derivative, they are assigned to signals at δ 69.88 ppm (C-2) and δ 61.49 ppm (C-6). nih.gov

C-3 and C-5: The C-3 carbon bearing the methyl group and the C-5 methylene carbon are observed at approximately δ 72.02 ppm and δ 45.60 ppm, respectively, in the chloro-analog. nih.gov

Methyl Carbon (CH₃): The methyl carbon is the most shielded, appearing furthest upfield, with a reported value of δ 22.25 ppm in a similar structure. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (C-4) | ~203 | Ketone carbonyl carbon. nih.gov |

| Aromatic (ipso) | ~137-143 | Carbons of phenyl rings attached to piperidine. nih.gov |

| Aromatic | ~127-130 | Other phenyl ring carbons. nih.gov |

| C-3 | ~72 | Carbon bearing the methyl group. nih.gov |

| C-2 | ~70 | Carbon adjacent to nitrogen. nih.gov |

| C-6 | ~61 | Carbon adjacent to nitrogen. nih.gov |

| C-5 | ~46 | Methylene carbon. nih.gov |

| CH₃ | ~15-22 | Methyl group carbon. nih.govrdd.edu.iq |

While specific 2D NMR spectra for the title compound are not available in the search results, the application of these techniques to similar piperidone structures is well-documented and essential for unambiguous assignments. nih.govslideshare.netscience.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting H-2 with H-3, H-3 with the methyl protons, H-5 protons with H-6, and the H-5 protons with each other, confirming the proton connectivity around the piperidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.eduprinceton.edu It allows for the definitive assignment of each proton signal to its corresponding carbon in the skeleton, for instance, linking the methyl proton signal to the methyl carbon signal. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, which is crucial for determining stereochemistry and conformation. slideshare.net For this compound, NOESY spectra would be expected to show correlations between the axial protons on the piperidine ring (e.g., H-2a, H-6a), confirming their spatial closeness and supporting the chair conformation with equatorial substituents. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. researchgate.net The spectrum of this compound is characterized by several key absorption bands.

N-H Stretch: A moderate absorption band corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring is expected. In a similar compound, this appears at 3333.64 cm⁻¹. nih.gov

C=O Stretch: The most prominent and diagnostic peak in the spectrum is due to the stretching vibration of the ketone carbonyl group (C=O). This typically appears as a strong band in the region of 1710-1715 cm⁻¹. nih.gov For a related chloro-derivative, it was observed at 1713.51 cm⁻¹. nih.gov In cyclic ketones, the position of this band can be influenced by ring strain.

C-H Stretches: The spectrum shows distinct C-H stretching vibrations. Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3063.43 cm⁻¹), while aliphatic C-H stretches from the piperidine ring and methyl group appear just below 3000 cm⁻¹ (e.g., 3007.40 cm⁻¹). nih.govvscht.cz

C-C Stretches: Aromatic C-C bond stretching vibrations within the phenyl rings typically give rise to one or more bands in the 1495-1605 cm⁻¹ region. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Reported Frequency (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| N-H stretch | ~3334 | Medium | Secondary Amine (Piperidine) nih.gov |

| Aromatic C-H stretch | ~3063 | Medium-Weak | Phenyl Rings nih.gov |

| Aliphatic C-H stretch | ~3007 | Medium-Weak | Piperidine Ring & CH₃ nih.gov |

| C=O stretch | ~1714 | Strong | Ketone nih.gov |

| Aromatic C=C stretch | ~1495-1603 | Medium-Weak | Phenyl Rings nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₁₈H₁₉NO), the expected molecular weight is approximately 277.35 g/mol .

In electrospray ionization (ESI) mode, the molecule is expected to be detected as the protonated molecular ion, [M+H]⁺. nih.gov For a related chloro-derivative with a molecular weight of ~331.8 g/mol , an [M+H]⁺ peak was observed at m/z 332.1, confirming this ionization behavior. nih.gov

The fragmentation of the molecular ion is driven by the formation of stable ions. chemguide.co.uk Key fragmentation pathways for piperidin-4-ones often involve:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group or the nitrogen atom. Cleavage next to the carbonyl group can lead to the formation of stable acylium ions. chemguide.co.uk

Loss of substituents: Fragmentation can occur via the loss of the phenyl groups or the methyl group.

Ring cleavage: The piperidine ring itself can fragment, leading to various smaller charged species.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key tool for investigating the electronic transitions within a molecule. For this compound, the electronic spectrum reveals characteristic absorptions that can be correlated with specific molecular orbitals.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the electronic transitions of related piperidin-4-one derivatives. nih.gov These studies, in conjunction with experimental UV-Vis analysis, help in assigning the observed absorption bands to specific electronic transitions, such as n → π* and π → π* transitions. For the core structure of 3-methyl-2,6-diphenyl piperidin-4-one, analysis has identified both allowed and forbidden transitions, with considerations for solvent effects. researchgate.net The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) indicates a significant energy gap, which is a measure of the molecule's electronic stability and reactivity. researchgate.net For a related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the HOMO-LUMO energy gap was calculated to be 5.4194 eV. nih.gov

| Transition Type | Description |

| n → π | This transition involves the excitation of an electron from a non-bonding orbital (n), typically on the nitrogen or oxygen atom, to an anti-bonding pi orbital (π) associated with the carbonyl group and phenyl rings. |

| π → π | These transitions occur from a bonding pi orbital (π) to an anti-bonding pi orbital (π), and are generally of higher energy. They are associated with the aromatic phenyl rings and the C=O group. |

The specific wavelengths and molar absorptivities for these transitions are dependent on the solvent used due to solvatochromic effects.

X-ray Crystallography for Solid-State Structure Determination

Crystallographic studies on closely related compounds, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one and (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime, confirm that the piperidine ring adopts a chair conformation. nih.govresearchgate.net This is the most stable conformation for six-membered rings, minimizing steric strain.

In this chair conformation, the substituents on the piperidine ring can occupy either axial or equatorial positions. For derivatives like 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, it has been observed that the phenyl groups at positions 2 and 6, as well as the methyl group at position 3, are all in equatorial orientations. nih.gov This arrangement is sterically favorable, reducing non-bonded interactions. The two phenyl rings are not coplanar; for instance, in (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime, the dihedral angle between the planes of the phenyl rings is 57.58 (8)°. researchgate.net Similarly, in 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, this dihedral angle is 58.51 (5)°. nih.gov

| Parameter | Observation | Source |

| Piperidine Ring Conformation | Chair | nih.govresearchgate.netnih.gov |

| Substituent Orientation | Phenyl groups and methyl group are typically equatorial | nih.gov |

| Phenyl Ring Dihedral Angle | Approximately 57-59° | researchgate.netnih.gov |

The way individual molecules of this compound derivatives pack in a crystal lattice is determined by a network of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal structure.

In the crystal structure of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, centrosymmetric dimers are formed through weak intermolecular C—H···O hydrogen bonds. nih.gov For 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, the molecules are linked by both O—H⋯O and C—H⋯O hydrogen bonds, forming double ribbons. nih.gov In another related structure, (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime, C—H···O interactions connect the molecules into zigzag chains. researchgate.net

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in a crystal. For 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, this analysis revealed that the most significant contributions to the crystal packing are from H···H (68%), C···H/H···C (19%), and O···H/H···O (12%) interactions. nih.gov In some related piperidine structures, C—H···π interactions also play a role in stabilizing the crystal packing, forming zigzag chains. researchgate.net

| Interaction Type | Description | Example Compound |

| C—H···O Hydrogen Bonds | An interaction between a carbon-bound hydrogen atom and an oxygen atom of a neighboring molecule, often the carbonyl oxygen. | 1,3-Dimethyl-2,6-diphenylpiperidin-4-one nih.gov |

| O—H···O Hydrogen Bonds | A stronger hydrogen bond involving a hydroxyl group, present in hydroxylated derivatives. | 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one nih.gov |

| C—H···π Interactions | An interaction where a C-H bond points towards the electron-rich π system of a phenyl ring on an adjacent molecule. | 3,5-Dimethyl-2,6-diphenylpiperidine researchgate.net |

| H···H Interactions | Van der Waals interactions between hydrogen atoms on neighboring molecules, which are numerous and collectively significant. | 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one nih.gov |

Stereochemical Aspects of 3 Methyl 2,6 Diphenylpiperidin 4 One

Diastereoisomerism and Enantiomerism in Substituted Piperidin-4-ones

The structure of 3-Methyl-2,6-diphenylpiperidin-4-one contains three stereocenters at positions C-2, C-3, and C-6. This multiplicity of chiral centers means the molecule can exist as multiple stereoisomers. These isomers are categorized into diastereomers and enantiomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, while enantiomers are non-superimposable mirror images.

The synthesis of substituted piperidin-4-ones, including the title compound, often occurs via a Mannich-type condensation reaction. Such syntheses can produce a mixture of stereoisomers. However, it is common for these reactions to yield a single diastereomer, which itself is a racemic mixture of two enantiomers. arkat-usa.org The relative orientation of the substituents (methyl and phenyl groups) defines the diastereomers, typically designated as cis or trans based on the relationship between the substituents at C-2 and C-6. For this compound, the introduction of the methyl group at C-3 further complicates the stereochemistry, leading to additional possible diastereomeric forms.

The formation of these isomers is governed by the reaction mechanism and the conformational preferences of the transition states. For instance, in the synthesis of 2,6-disubstituted piperidines, hydrogenation of the precursor pyridine (B92270) ring often leads to the cis-diastereomer with high selectivity. rsc.org The piperidine (B6355638) ring typically adopts a chair conformation, and the bulky phenyl and methyl substituents tend to occupy equatorial positions to minimize steric hindrance, which influences the stereochemical outcome of the synthesis. The existence of multiple regio- and diastereoisomers is a well-documented characteristic of substituted piperidines. rsc.orgnih.gov

Determination of Relative and Absolute Configuration

The precise three-dimensional arrangement of atoms in this compound and related compounds is determined using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a powerful tool for determining the relative configuration of substituents on the piperidine ring. The coupling constants (J-values) between adjacent protons are particularly informative. For example, a large coupling constant (typically 10-12 Hz) for the interaction between protons on C-2 and C-3 (J₂ₐ,₃ₐ) is characteristic of a diaxial relationship, which confirms the relative stereochemistry of the substituents. asianpubs.org Analysis of the spectral data for various 2,6-diarylpiperidin-4-ones has consistently shown that these molecules predominantly exist in a chair conformation with the aryl and alkyl groups in equatorial positions. asianpubs.orgniscpr.res.in

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the complete solid-state structure, including both relative and absolute configuration. X-ray analysis of (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime, a derivative of the title compound, confirmed that the piperidine ring adopts a chair conformation with the two phenyl groups occupying equatorial positions. nih.gov Similarly, studies on related compounds like 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one also show a chair conformation. nih.gov For chiral molecules, X-ray crystallography can establish the absolute stereochemistry, as was done for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, a reduced derivative, where the absolute configuration was assigned as C2(R), C5(S), and C6(S). nih.gov

Table 1: Spectroscopic and Crystallographic Data for Configuration Determination

| Method | Compound Analyzed | Key Findings | Reference(s) |

|---|---|---|---|

| ¹H NMR | 3-Alkyl-2,6-diarylpiperidin-4-one semicarbazones | J₂ₐ,₃ₐ coupling constant of 10.82 Hz indicates diaxial coupling, confirming a chair conformation. | asianpubs.org |

| ¹H NMR | 3-Chloro-2,6-diarylpiperidin-4-ones | Coupling constants confirm a chair conformation with equatorial aryl and chloro substituents. | niscpr.res.in |

| X-ray Diffraction | (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime | Piperidine ring in a chair conformation; phenyl groups are equatorial. | nih.gov |

| X-ray Diffraction | N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | Piperidine ring in a distorted boat conformation; absolute configuration determined as C2(R), C5(S), C6(S). | nih.gov |

| X-ray Diffraction | 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | Piperidine ring adopts a chair conformation. | nih.govresearchgate.net |

Influence of Substituents on Stereochemical Outcomes

The nature and position of substituents on the piperidine-4-one ring have a profound impact on its conformation and, consequently, the stereochemical outcome of reactions.

The bulky phenyl groups at C-2 and C-6 generally dictate that the most stable conformation is a chair form where these groups occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. The introduction of a methyl group at the C-3 position introduces further steric constraints. An equatorial methyl group is generally favored, leading to the all-equatorial isomer as the thermodynamically most stable product.

However, studies have shown that substituents can induce subtle to significant changes in the ring's geometry. For instance, the presence of an alkyl group at C-3 can cause a flattening of the piperidine ring around the C(2)-C(3) bond. asianpubs.org If the C-3 substituent is particularly bulky, such as an isopropyl group, the steric strain can become significant enough to force the ring out of the chair conformation and into a boat or twist-boat form. asianpubs.org Similarly, the introduction of a chlorine atom at C-3, while not fundamentally altering the preference for a chair conformation, has been observed to cause flattening of the ring in certain derivatives. niscpr.res.in The electronic nature of substituents on the aryl rings can also influence the stereochemical course of synthetic transformations. acs.org

Chiral Resolution and Enantioselective Synthesis Approaches

Given that the synthesis of this compound typically results in a racemic mixture, methods to separate the enantiomers (resolution) or to synthesize a single enantiomer directly (enantioselective synthesis) are of significant interest.

Chiral Resolution: This process involves separating a racemic mixture into its constituent enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. This method has been successfully applied to resolve racemic mixtures of related compounds like propranolol (B1214883) derivatives and is a standard approach for obtaining enantiopure piperidines. mdpi.com

Kinetic Resolution: In this strategy, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted, slower-reacting enantiomer in excess. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base like n-BuLi/(+)-sparteine, yielding both the product and the recovered starting material with high enantiomeric purity. whiterose.ac.uk

Enantioselective Synthesis: This approach aims to create the desired enantiomer selectively from the outset, avoiding the need for resolution.

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. For example, the use of chiral N-tert-butanesulfinyl imines in Mannich reactions has enabled the enantiodivergent synthesis of cis-2,6-disubstituted piperidin-4-ones. acs.org

Chiral Catalysts: A small amount of a chiral catalyst can be used to generate large quantities of an enantiomerically enriched product. Rhodium complexes with chiral ligands like (S)-Segphos have been used for the asymmetric synthesis of 3-substituted piperidines. nih.govorganic-chemistry.org Organocatalysts, such as (L)-proline and its derivatives, are also employed to catalyze asymmetric Mannich and Michael reactions to produce chiral piperidines. arkat-usa.orgwhiterose.ac.uk

Table 2: Methods for Obtaining Enantiomerically Pure Substituted Piperidines

| Method | Approach | Description | Reference(s) |

|---|---|---|---|

| Chiral Resolution | Chiral HPLC | Separation of enantiomers using a column with a chiral stationary phase. | mdpi.com |

| Chiral Resolution | Kinetic Resolution | A chiral base (n-BuLi/sparteine) selectively deprotonates one enantiomer, allowing for separation. | whiterose.ac.uk |

| Enantioselective Synthesis | Chiral Auxiliary | Use of chiral N-tert-butanesulfinyl imines to control stereochemistry in Mannich reactions. | acs.org |

| Enantioselective Synthesis | Chiral Catalyst | Rhodium-catalyzed asymmetric reductive Heck reaction to form enantioenriched piperidines. | nih.govorganic-chemistry.org |

| Enantioselective Synthesis | Organocatalysis | (L)-proline and other organocatalysts used in asymmetric Mannich reactions. | arkat-usa.orgwhiterose.ac.uk |

Conformational Analysis of 3 Methyl 2,6 Diphenylpiperidin 4 One Structures

Chair, Boat, and Twist-Boat Conformations of Piperidin-4-one Ring

The six-membered piperidin-4-one ring, analogous to cyclohexane (B81311), can theoretically exist in several non-planar forms to alleviate the angle and eclipsing strains that would be present in a hypothetical flat structure. libretexts.org The most significant of these are the chair, boat, and twist-boat (or skew-boat) conformations.

Chair Conformation: For cyclohexane and most of its derivatives, the chair form is the most stable conformation as it effectively minimizes both angle strain and torsional strain. libretexts.orgiupac.org In this arrangement, all carbon-hydrogen bonds are staggered. libretexts.org Structural analyses of 3-Methyl-2,6-diphenylpiperidin-4-one and its closely related derivatives consistently show that the piperidine (B6355638) ring predominantly adopts a chair conformation. nih.govchemrevlett.comnih.govnih.gov This conformation features four carbon atoms in a plane, with the other two atoms (one carbon and the nitrogen) positioned on opposite sides of this plane. iupac.org

Boat Conformation: The boat conformation is significantly less stable than the chair form. libretexts.org It possesses two planes of symmetry and is characterized by unfavorable steric interactions between the "flagpole" hydrogens, which are positioned closely together. libretexts.orgiupac.org Additionally, it suffers from torsional strain due to eclipsed bonds along the sides. libretexts.org While generally a high-energy transition state or intermediate, certain derivatives, particularly those with N-acylation, can be forced into a boat or a related conformation. nih.gov For example, the introduction of a bromoacetyl group at the nitrogen atom in this compound results in the piperidone ring adopting a boat conformation. nih.gov

Twist-Boat Conformation: The twist-boat conformation represents an energy minimum between two boat forms and is more stable than the true boat conformation because it reduces the severe flagpole interactions and eclipsing strain. libretexts.orgiupac.org It is, however, generally less stable than the chair form. libretexts.org In some substituted piperidines, the twist-boat conformation can become energetically accessible or even preferred. nih.govnih.gov For instance, N-acylated piperidines with a 2-substituent can have a twist-boat conformation that is only about 1.5 kcal/mol less favorable than the chair form. nih.gov

Energy Barriers and Interconversion Dynamics

The various conformations of the piperidin-4-one ring are not static but are in a state of dynamic equilibrium, interconverting through a process known as ring inversion or flipping. The chair conformation is the most stable, representing the global energy minimum. For a chair-to-chair interconversion to occur, the molecule must pass through higher-energy intermediate states, including the half-chair, twist-boat, and boat conformations. wikipedia.org

The energy barrier for this process in the parent cyclohexane ring is approximately 10 kcal/mol. wikipedia.org For substituted piperidin-4-ones, this barrier can be influenced by the substituents. While specific quantitative data for the energy barriers of this compound is not extensively documented in the reviewed literature, the general principles of cyclohexane dynamics apply. The transition from the stable chair form requires surmounting an energy barrier to reach the twist-boat conformation, which is a flexible intermediate. libretexts.orgwikipedia.org The boat conformation itself is typically a transition state between two twist-boat forms. wikipedia.org Theoretical studies on related N-acylpiperidines have shown the energy difference between the twist-boat and chair conformations to be around 1.5 kcal/mol, indicating a relatively accessible pathway for interconversion under normal conditions. nih.gov

Influence of Methyl and Phenyl Substituents on Ring Conformation

The conformational preference of the piperidin-4-one ring is heavily influenced by its substituents, which seek to occupy positions that minimize steric strain. In a chair conformation, substituents can be in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

In the case of this compound, the thermodynamically most stable arrangement is a chair conformation where the two large phenyl groups at positions C-2 and C-6, and the methyl group at C-3, all occupy equatorial positions. nih.govchemrevlett.comnih.gov This arrangement minimizes destabilizing 1,3-diaxial interactions, a form of steric hindrance that would occur if these bulky groups were in axial positions. wikipedia.org

The presence of these specific substituents reinforces the stability of the chair conformation. niscpr.res.in However, chemical modification, particularly at the ring nitrogen, can dramatically alter these preferences. N-acylation, for example, introduces planarity at the nitrogen atom due to amide resonance, creating what is known as pseudoallylic strain. This strain can force adjacent substituents at C-2 into an axial orientation or even compel the entire ring to flip into a twist-boat conformation to relieve the steric clash. nih.govnih.gov

Conformational Preferences in Different Phases (e.g., Gas Phase, Solution, Solid State)

The preferred conformation of a molecule can sometimes vary depending on its physical state, as intermolecular forces in solution and crystal packing forces in the solid state can influence the conformational equilibrium.

Solid State: In the solid phase, as determined by X-ray crystallography, this compound and its direct derivatives consistently adopt a chair conformation with the phenyl and methyl substituents in equatorial orientations. nih.govchemrevlett.comnih.gov This indicates a strong intrinsic preference for this conformer, which is maintained during crystal lattice formation.

Solution: Spectroscopic studies, primarily using Nuclear Magnetic Resonance (NMR), show that the chair conformation also predominates in solution. niscpr.res.innih.govresearchgate.net The observed NMR parameters are consistent with a time-averaged structure that is overwhelmingly the equatorial-substituted chair. However, it is noted in some studies of related piperidin-4-one oximes that a significant contribution from a boat conformation might exist in equilibrium with the predominant chair form in solution. nih.gov

Gas Phase: There is a lack of specific experimental data in the reviewed literature regarding the gas-phase conformation of this compound. In the gas phase, where intermolecular interactions are negligible, the conformation would be dictated purely by intramolecular forces, and it is highly probable that the equatorial-substituted chair form would remain the lowest energy conformer.

Spectroscopic Probes for Conformational Elucidation (e.g., NMR Coupling Constants, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the conformation of molecules in solution. Several NMR parameters are sensitive to the geometry of the piperidin-4-one ring.

¹H NMR Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. In a chair conformation, the coupling constant between two adjacent axial protons (J_aa), which have a dihedral angle of ~180°, is typically large (10–13 Hz). Conversely, axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings are much smaller (2–5 Hz). For this compound and its analogs, the observation of large coupling constants for the protons at C-2 and C-6 is definitive evidence for their axial orientation, which in turn places the bulky phenyl substituents in the preferred equatorial position. niscpr.res.inresearchgate.net

| Coupling Interaction | Typical Dihedral Angle | Typical J-value (Hz) | Conformational Significance |

|---|---|---|---|

| Axial-Axial (J_aa) | ~180° | 10 - 13 | Confirms chair conformation |

| Axial-Equatorial (J_ae) | ~60° | 2 - 5 | Supports chair conformation analysis |

| Equatorial-Equatorial (J_ee) | ~60° | 2 - 5 | Supports chair conformation analysis |

2D NMR Techniques (COSY, NOESY): Two-dimensional NMR experiments provide further crucial information.

COSY (Correlation Spectroscopy) helps to identify which protons are coupled to each other, aiding in the assignment of the entire spin system of the piperidine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbons (HSQC) or with carbons two or three bonds away (HMBC), allowing for unambiguous assignment of both ¹H and ¹³C spectra. nih.govnih.gov

These spectroscopic methods provide a detailed picture of the conformational preferences and dynamics of this compound in solution, corroborating the findings from solid-state studies.

Chemical Reactivity and Derivatization of 3 Methyl 2,6 Diphenylpiperidin 4 One

Reactions at the Carbonyl Group (C=O)

The carbonyl group is a key functional moiety in 3-Methyl-2,6-diphenylpiperidin-4-one, participating in a variety of reactions including reductions and nucleophilic additions. These transformations are fundamental in the synthesis of new piperidine-based derivatives.

Reduction Reactions

The reduction of the carbonyl group in this compound to a hydroxyl group yields the corresponding 3-Methyl-2,6-diphenylpiperidin-4-ol. This transformation can be achieved using various reducing agents, with the stereochemical outcome being a significant aspect of the reaction.

Commonly employed reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereoselectivity of the reduction is influenced by the steric hindrance posed by the substituents on the piperidine (B6355638) ring. The approach of the hydride reagent can lead to the formation of two possible diastereomeric alcohols: one with an axial hydroxyl group and another with an equatorial hydroxyl group.

In related 2,6-diarylpiperidin-4-ones, the reduction with Grignard reagents has been shown to predominantly yield the isomer with the axial hydroxyl group researchgate.netresearchgate.net. This stereochemical preference is attributed to the steric hindrance from the axial hydrogens at the C-2 and C-6 positions, which favors the equatorial attack of the nucleophile on the carbonyl carbon.

Another method for the reduction of the carbonyl group is the Meerwein-Ponndorf-Verley (MPV) reduction organic-chemistry.orgminia.edu.egwikipedia.orgalfa-chemistry.comchemistnotes.com. This reaction utilizes aluminum isopropoxide as a catalyst in the presence of isopropanol as the hydride donor. The MPV reduction is known for its high chemoselectivity, meaning it can reduce aldehydes and ketones without affecting other reducible functional groups like alkenes or alkynes minia.edu.egwikipedia.orgchemistnotes.com. The reaction proceeds through a six-membered ring transition state involving the aluminum alkoxide and the carbonyl compound minia.edu.egchemistnotes.com.

| Reducing Agent/Method | Product | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 3-Methyl-2,6-diphenylpiperidin-4-ol | Commonly used, mild reducing agent. |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Methyl-2,6-diphenylpiperidin-4-ol | Powerful reducing agent. |

| Grignard Reagents (e.g., RMgX) | 4-alkyl/aryl-3-Methyl-2,6-diphenylpiperidin-4-ol | Introduces an alkyl or aryl group at the C-4 position. Predominantly forms the axial alcohol. researchgate.netresearchgate.net |

| Meerwein-Ponndorf-Verley (MPV) Reduction | 3-Methyl-2,6-diphenylpiperidin-4-ol | Highly chemoselective, uses an aluminum alkoxide catalyst. minia.edu.egwikipedia.orgchemistnotes.com |

Nucleophilic Additions (e.g., Oxime Formation, Semicarbazone Formation)

The carbonyl group of this compound readily undergoes nucleophilic addition reactions with nitrogen-based nucleophiles. These reactions lead to the formation of derivatives such as oximes and semicarbazones, which are often crystalline solids useful for characterization and can also serve as intermediates for further synthesis.

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) yields the corresponding this compound oxime alfa-chemistry.comresearchgate.net. The oxime can be further derivatized, for instance, by reacting with substituted benzoyl chlorides to form oxime esters semanticscholar.orgnih.gov. For example, this compound oxime has been reacted with m-methylbenzoic acid in the presence of POCl₃ and pyridine (B92270) to produce (E)-3-Methyl-2,6-diphenylpiperidin-4-one O-(3-methylbenzoyl)oxime with a yield of 78% semanticscholar.orgnih.gov.

Semicarbazone Formation: Similarly, treatment of this compound with semicarbazide hydrochloride results in the formation of the corresponding semicarbazone wikipedia.org. The conformation of these semicarbazone derivatives has been studied using NMR spectroscopy, which suggests that they predominantly exist in a chair conformation with equatorial substituents wikipedia.org.

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Hydroxylamine Hydrochloride | This compound oxime | Reaction with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate). alfa-chemistry.comresearchgate.net |

| Semicarbazide Hydrochloride | This compound semicarbazone | Reaction with semicarbazide hydrochloride in an alcoholic medium. wikipedia.org |

Formation of Spiro Heterocycles

The carbonyl group at the C-4 position of this compound can serve as a key functionality for the construction of spirocyclic systems. Spiro heterocycles are an important class of compounds in medicinal chemistry due to their unique three-dimensional structures.

One such example is the synthesis of 3'-methyl-2',6'-diphenyl-1,3-dihydrospiro[benzo[d]imidazole-2,4'-piperidine] through the condensation reaction of 3-methyl-2,6-diarylpiperidin-4-one with o-phenylenediamine . This reaction was carried out by refluxing the reactants in benzene for 24 hours, resulting in a 60% yield of the spiro compound . The structure and stereochemistry of the resulting spiro-piperidine were confirmed using various NMR techniques, which indicated a chair conformation for the piperidine ring .

Another approach to spiro heterocycles involves the [3+2]-cycloaddition of azomethine ylides with exocyclic dipolarophiles derived from piperidin-4-ones uri.edu. For instance, azomethine ylides generated in situ from the reaction of isatin with an amino acid can react with derivatives of 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones to yield novel spiro-pyrrolidine and spiro-pyrrolizine derivatives uri.edu.

Reactions Involving the Nitrogen Atom (N-H)

The secondary amine functionality in the piperidine ring of this compound is another site for chemical modification, allowing for the introduction of various substituents through reactions such as N-alkylation, N-acylation, and Mannich base formation.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of this compound can be alkylated to introduce various alkyl or arylmethyl groups. For instance, N-benzylation of 3-alkyl-2,6-diarylpiperidin-4-ones has been achieved in high yields ncl.res.in. These reactions are typically carried out using an appropriate alkyl halide in the presence of a base.

N-Acylation: N-acylation introduces an acyl group onto the nitrogen atom. A study on the acetylation of t-3-methyl-r-2,c-6-diphenylpiperidine, which is obtained from the reduction of the corresponding piperidin-4-one, involved reacting it with acetyl chloride in the presence of triethylamine in benzene nih.gov. This resulted in the formation of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine nih.gov.

Mannich Base Formation at Nitrogen

The N-H proton of this compound is sufficiently acidic to participate in Mannich reactions. This three-component condensation reaction involves an amine, formaldehyde, and a C-H acidic compound, or in this case, the N-H of the piperidine ring acts as the nucleophile.

A specific example is the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one semanticscholar.orgresearchgate.net. In this reaction, this compound is treated with formaldehyde and morpholine in a mixture of ethanol (B145695) and DMF at 60 °C semanticscholar.orgresearchgate.net. The reaction proceeds via the formation of an intermediate iminium ion from formaldehyde and morpholine, which is then attacked by the nitrogen of the piperidine ring. This reaction yielded the N-Mannich base in 72% yield semanticscholar.orgresearchgate.net.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| N-Alkylation (Benzylation) | Benzyl Halide, Base | 1-Benzyl-3-methyl-2,6-diphenylpiperidin-4-one | ncl.res.in |

| N-Acylation (Acetylation) | Acetyl Chloride, Triethylamine | 1-Acetyl-3-methyl-2,6-diphenylpiperidin-4-one | nih.gov |

| N-Mannich Base Formation | Formaldehyde, Morpholine | 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one | semanticscholar.orgresearchgate.net |

Reactions at Alpha-Carbon Atoms (C-3, C-5)

Electrophilic Substitution at Alpha-Position

Electrophilic substitution at the alpha-carbons of this compound allows for the introduction of various functional groups, leading to a diverse array of derivatives.

One notable example is the chlorination at the C-3 position. The synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has been reported through a one-pot condensation reaction of an appropriate aromatic aldehyde, 3-chloro-2-butanone (B129570), and ammonium (B1175870) acetate in ethanol. This reaction introduces a chlorine atom at the already substituted C-3 position, demonstrating the feasibility of electrophilic substitution at this sterically hindered site. The resulting 3-chloro-3-methyl derivatives have been investigated for their potential as anti-cancer agents.

While specific examples with this compound are not extensively documented, other classical electrophilic substitution reactions such as the Mannich and Vilsmeier-Haack reactions are theoretically applicable to the piperidin-4-one scaffold.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. This reaction introduces an aminomethyl group and is fundamental in forming both C-C and C-N bonds nih.gov. For instance, this compound has been reacted with formaldehyde and morpholine in a mixture of ethanol and DMF to yield 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one semanticscholar.org.

The Vilsmeier-Haack reaction is a formylation reaction that typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) nih.gov. This reagent can introduce a formyl group onto electron-rich substrates. While commonly used for aromatic and heterocyclic compounds, its application to the alpha-position of piperidinones could lead to the formation of β-ketoaldehydes, which are valuable synthetic intermediates.

Condensations at Methylene (B1212753) Groups (e.g., Knoevenagel)

The active methylene group at the C-5 position of this compound is a prime site for condensation reactions, such as the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form a new carbon-carbon double bond.

While specific literature detailing the Knoevenagel condensation of this compound is limited, the reactivity of the analogous C-5 methylene group is well-established in similar piperidin-4-one systems. For instance, the Knoevenagel condensation of isatin with various active methylene compounds, including cyclic diketones, is a known method for synthesizing α,β-unsaturated products rsc.org. This suggests that this compound could similarly react with aromatic aldehydes or reactive carbonyl compounds like isatin at the C-5 position.

The reaction would likely proceed via the formation of an enolate at the C-5 position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration would yield the corresponding C-5-substituted α,β-unsaturated piperidinone derivative. These derivatives are of interest as they can serve as precursors for the synthesis of more complex heterocyclic systems, such as spiro compounds.

Stereoselective Transformations and Synthetic Utility

The chiral nature of this compound, arising from its multiple stereocenters, makes it a valuable scaffold for stereoselective transformations. The control of stereochemistry during its derivatization is crucial for the synthesis of biologically active molecules with specific spatial arrangements.

One of the significant applications of this piperidinone is in the stereoselective synthesis of spiro compounds, particularly spirooxindoles. Spirooxindoles are a class of compounds with a spiro-fused ring system at the 3-position of an oxindole core and are found in numerous natural products with diverse biological activities. The reaction of this compound with isatin derivatives can lead to the formation of spiro[piperidine-3,3'-oxindole] scaffolds. The stereochemical outcome of such reactions can often be controlled by the choice of catalysts and reaction conditions, allowing for the synthesis of specific diastereomers and enantiomers. For example, asymmetric hetero-Diels-Alder reactions have been employed for the enantioselective synthesis of 3,3′-piperidinoyl spirooxindoles researchgate.net.

Furthermore, the carbonyl group at the C-4 position is a handle for various stereoselective reductions. The reduction of the ketone can lead to the formation of two diastereomeric alcohols. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the steric environment around the carbonyl group. For instance, the use of bulky reducing agents would favor the attack from the less hindered face, leading to a higher yield of one diastereomer. While specific studies on the diastereoselective reduction of this compound are not abundant, the principles of stereoselective ketone reduction are well-established and applicable. Common reducing agents like sodium borohydride are known to mediate the reduction of various functional groups, including ketones researchgate.net.

Theoretical and Computational Studies on 3 Methyl 2,6 Diphenylpiperidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the molecular architecture, electronic properties, and spectroscopic characteristics of complex organic molecules like 3-Methyl-2,6-diphenylpiperidin-4-one (MDPO). researchgate.netorientjchem.org These computational methods provide a detailed understanding of the relationships between a molecule's structure and its reactivity. researchgate.netorientjchem.org

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.netorientjchem.org The B3LYP functional, combined with basis sets such as 6-311++G(d,p), is commonly employed to optimize the molecular geometry of piperidin-4-one derivatives. researchgate.netnih.govsci-hub.se This approach allows for the precise calculation of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray diffraction. sci-hub.se

For MDPO, DFT calculations have been used to determine its stable conformation. researchgate.net Studies on similar piperidone structures, such as 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, confirm that the piperidin-4-one ring typically exhibits a distorted chair conformation. nih.govsci-hub.se In related compounds, the phenyl groups are often found in equatorial positions. researchgate.net The optimization process involves finding the minimum energy structure, which corresponds to the most stable arrangement of atoms in the molecule. researchgate.netsci-hub.se The calculated geometric parameters from DFT studies generally show good agreement with experimental results. sci-hub.se

Table 1: Selected Optimized Bond Parameters for Piperidine (B6355638) Ring using DFT Note: Data is often presented for related derivatives in literature. The following is a representative table based on typical findings.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C-C | 1.516 – 1.555 Å orientjchem.org |

| C-N | 1.457 – 1.460 Å sci-hub.se | |

| C=O | ~1.214 Å sci-hub.se | |

| C-H | 1.094 – 1.112 Å orientjchem.org | |

| Bond Angle | C-N-C | ~115° |

| C-C-C | 109.99° – 113.60° orientjchem.org |

Alongside DFT, ab initio methods like Hartree-Fock (HF) have been applied to study this compound and its derivatives. researchgate.netorientjchem.org The HF method, often used with the same 6-311++G(d,p) basis set, provides a fundamental level of theory for comparison. researchgate.net While DFT methods include electron correlation for more accuracy, HF calculations are valuable for providing a baseline understanding of the electronic structure and for comparative analysis of vibrational frequencies and geometric parameters. researchgate.netorientjchem.org For instance, in studies of 1-Methyl 2,6-diphenyl piperidin-4-one, both HF and DFT methods were used to perform extensive vibrational analysis. orientjchem.org The structural and spectroscopic data for MDPO have been obtained from both HF and B3LYP levels of theory. researchgate.net

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental spectra for validation. researchgate.net For MDPO, theoretical calculations have been used to simulate its FT-IR, FT-Raman, and UV-Vis spectra. researchgate.net

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of MDPO have been calculated using both DFT (B3LYP/6-311++G(d,p)) and HF methods. researchgate.net The calculated results are often scaled by a factor to correct for anharmonicity and computational approximations, leading to a good correlation between the theoretical and experimental vibrational wavenumbers. researchgate.netorientjchem.org These analyses allow for the detailed assignment of vibrational modes, such as N-H stretching, C=O stretching, and various bending and rocking motions of the piperidine ring and phenyl substituents. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for MDPO

| Vibrational Assignment | Experimental FT-IR | Calculated (B3LYP) |

|---|---|---|

| N-H Stretch | 3328 | 3375 |

| C-H Stretch (Aromatic) | 3059 | 3065 |

| C=O Stretch | 1720 | 1717 |

| C-N Stretch | 1215 | 1220 |

Source: Based on data from vibrational analysis studies. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.gov This method helps in understanding the electronic transitions occurring within the molecule. For MDPO, UV analysis reveals the allowed and forbidden transitions. researchgate.netorientjchem.org

NMR Spectroscopy: While direct NMR prediction for MDPO is less commonly detailed in the cited literature, DFT calculations are a standard method for predicting ¹H and ¹³C NMR chemical shifts in related heterocyclic compounds. sci-hub.senih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability. researchgate.netnih.gov

A small energy gap implies high chemical reactivity and low kinetic stability because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For MDPO, the HOMO-LUMO analysis indicates that the charge transfer within the molecule contributes to its stability. researchgate.net In a related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the calculated HOMO-LUMO energy gap is 5.4194 eV. nih.gov The analysis of frontier orbitals helps to understand the charge transfer interactions occurring within the molecule. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Energy Gap

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| This compound researchgate.net | DFT/B3LYP | - | - | "Smaller energy gap" |

| 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one nih.gov | DFT/B3LYP | - | - | 5.4194 |

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. researchgate.netresearchgate.net For MDPO, NBO analysis performed at the B3LYP/6-311++G(d,p) level reveals significant intramolecular charge transfer, which stabilizes the molecule. researchgate.net

The analysis quantifies the stabilization energy (E²) associated with these interactions. Strong interactions between donor (Lewis) and acceptor (non-Lewis) orbitals indicate greater electron delocalization and molecular stability. orientjchem.orgresearchgate.net In piperidone derivatives, key interactions often involve the delocalization of lone pair electrons from oxygen and nitrogen atoms to anti-bonding orbitals of adjacent bonds. orientjchem.org This delocalization of π-electrons is a key finding from NBO results in similar structures. researchgate.net

Molecular Electrostatic Potential (MESP) mapping is a method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. orientjchem.orgresearchgate.net The MESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

In piperidin-4-one derivatives, the most negative potential is typically located around the carbonyl oxygen atom, making it the primary site for electrophilic interactions. researchgate.net Conversely, the regions around the hydrogen atoms, particularly the N-H group, show positive potential, indicating them as sites for nucleophilic attack. researchgate.net MESP analysis provides valuable insights into the chemical reactivity of the molecule. sci-hub.se

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

The three-dimensional arrangement of atoms, or conformation, of this compound is crucial to its properties and biological activity. Computational methods are instrumental in exploring the potential shapes the molecule can adopt.

Studies employing techniques such as Density Functional Theory (DFT) for geometry optimization, alongside experimental methods like X-ray crystallography and NMR spectroscopy, have elucidated the preferred conformation of this class of compounds. researchgate.netnih.govasianpubs.org The central piperidin-4-one ring predominantly adopts a chair conformation, which is the most stable arrangement for six-membered rings. asianpubs.orgresearchgate.net In this conformation, the bulky phenyl groups at positions 2 and 6, as well as the methyl group at position 3, typically occupy equatorial positions to minimize steric hindrance. asianpubs.org

The introduction of the methyl group at the C-3 position is reported to cause a slight flattening of the piperidine ring around the C(2)-C(3) bond. asianpubs.org In derivatives like 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the piperidin-4-one ring is found in a distorted chair conformation. nih.gov For instance, in one crystal structure analysis of an oxime derivative, the piperidine ring's chair conformation was defined by specific puckering parameters (Q=0.5398 Å, θ=8.88°, φ=30.1509°). researchgate.net While detailed molecular dynamics simulations exploring the full conformational landscape over time are not extensively reported in the searched literature, the consistent agreement between computational geometry optimization and experimental data confirms the stability of the chair-like conformation. sci-hub.se

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Chemoinformatics applies computational methods to analyze chemical information, enabling the prediction of various molecular properties and activities.

Quantum chemical calculations, particularly DFT, are used to determine electronic properties that act as reactivity descriptors. These descriptors help predict how and where a molecule might react. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost empty orbital and represents the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.netnih.gov For this compound (MDPO) and its derivatives, DFT calculations have been performed to determine these values. researchgate.net

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net For piperidin-4-one derivatives, the negative potential is typically concentrated around the carbonyl oxygen atom, indicating it as a primary site for electrophilic interaction and hydrogen bonding. sci-hub.seresearchgate.net

A selection of calculated quantum chemical parameters for piperidin-4-one derivatives is presented below.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Ref |

| 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one [CMDP] | B3LYP/6-31+G(d,p) | Not Specified | Not Specified | 5.4194 | nih.gov |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one [CEDP] | B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 5.42 | researchgate.net |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | DFT | Not Specified | Not Specified | 5.71 | iucr.org |

This table is interactive and can be sorted by column.

These computational analyses provide a theoretical foundation for understanding the molecule's stability and potential reaction sites. researchgate.net The charge transfer occurring within the molecule can be verified through this analysis, and a smaller energy gap is associated with higher reactivity. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

Studies have been conducted on derivatives of this compound to explore their potential as therapeutic agents. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were evaluated as potential anti-cancer agents through molecular docking. nih.gov These compounds were docked against various protein targets implicated in different forms of cancer. The results confirmed that the compounds could bind effectively to the active sites of these proteins, suggesting a potential mechanism for inducing cytotoxic effects in cancer cell lines. nih.gov

The table below summarizes the findings from these molecular docking studies.

| Ligand (Compound) | Target Protein(s) / PDB ID | Disease/Function Area | Docking Software | Outcome/Conclusion | Ref |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | 6FS1, 6FSO (Myeloma); 6TJU (Leukemia); 5N21, 1OLL (NKTL) | Hematological Cancers | iGemdock | Compounds bind successfully with target ligands, predicting stable complex formation and potential cytotoxic effects. | nih.gov |

| 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one | 4ey7 (protein kinase) | Not Specified | Not Specified | Molecular docking study was performed and reported. | nih.gov |

| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | Influenza A virus receptors (PB1-PB2, Neuraminidase) | Antiviral (Influenza) | Not Specified | Binds well with both receptors, with interactions comparable to standard drugs. | researchgate.net |

This table is interactive and can be sorted by column.